molecular formula C16H10ClF3N4S B12043882 3-(3-Chlorophenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-35-5

3-(3-Chlorophenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12043882
CAS No.: 478255-35-5
M. Wt: 382.8 g/mol
InChI Key: HTQPDTXPODCBRA-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazole-5(4H)-thione class, characterized by a triazole core substituted with a thione group and aromatic moieties. Its structure includes a 3-chlorophenyl group at position 3 and a 4-(trifluoromethyl)benzylidene Schiff base at position 4 (Figure 1). The chlorine atom and trifluoromethyl group are electron-withdrawing, influencing electronic distribution, reactivity, and intermolecular interactions. Such derivatives are typically synthesized via condensation of 4-amino-triazole-thiones with substituted benzaldehydes under acidic conditions .

Properties

CAS No.

478255-35-5

Molecular Formula

C16H10ClF3N4S

Molecular Weight

382.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H10ClF3N4S/c17-13-3-1-2-11(8-13)14-22-23-15(25)24(14)21-9-10-4-6-12(7-5-10)16(18,19)20/h1-9H,(H,23,25)/b21-9+

InChI Key

HTQPDTXPODCBRA-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Key Structural Variants and Properties:

Compound Name R1 (Triazole Substituent) R2 (Benzylidene Substituent) Melting Point (°C) IR (cm⁻¹, C=N/C=S) Key Spectral Features (¹H NMR) Source
Target Compound 3-Chlorophenyl 4-CF₃ Not Reported ~1511 (C=N) δ 7.19–8.50 (aromatic H), 4.53 (CH)
4-((4-Chlorobenzylidene)amino)-3-(1-(2-fluoro-biphenyl)ethyl)-1H-1,2,4-triazole-5(4H)-thione (6d) 2-Fluoro-biphenyl ethyl 4-Cl Not Reported ~1511 (C=N) δ 1.63 (CH₃), 4.53 (CH)
4-((4-Fluorobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione 2-Fluorophenyl 4-F 179 1511 (C=N), 1236 δ 7.19 (dd, J=8.0 Hz, aromatic H)
4-((2-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione 4-Fluorophenyl 2-Br Not Reported Not Reported δ 7.0–8.2 (aromatic H)
4-((4-Dimethylaminobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 3-Ethoxyphenyl 4-N(CH₃)₂ Not Reported Not Reported δ 1.3 (CH₃), 3.8 (OCH₂CH₃)

Observations:

  • Electronic Effects: The trifluoromethyl (CF₃) group in the target compound enhances lipophilicity and electron-withdrawing effects compared to halogens (Cl, F) or methoxy groups. This may improve membrane permeability in biological systems.
  • Melting Points: Fluorinated derivatives (e.g., compound 6k, mp 179°C) exhibit higher melting points than non-halogenated analogs due to stronger dipole-dipole interactions .
  • Spectral Signatures: The C=N stretch in IR (~1511 cm⁻¹) is consistent across analogs, confirming Schiff base formation. Aromatic proton signals in ¹H NMR vary based on substituent position (meta vs. para) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.